Asimitrin
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H66O8 |
|---|---|
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2S,3R,5R)-3-hydroxy-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-11-14-17-20-30(39)33-22-23-34(44-33)35-26-32(41)36(45-35)31(40)21-18-15-12-9-8-10-13-16-19-29(38)25-28-24-27(2)43-37(28)42/h24,27,29-36,38-41H,3-23,25-26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1 |
InChI Key |
NNTXABWKPQWPML-SDNTZQKYSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2C[C@H]([C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CC(C(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Synonyms |
asimitrin |
Origin of Product |
United States |
Isolation and Advanced Structural Elucidation of Asimitrin
Bioactivity-Guided Fractionation Strategies for Annonaceous Acetogenins (B1209576)
The isolation of Asimitrin and other Annonaceous acetogenins is frequently guided by their potent biological activities. nih.govresearchgate.net This process, known as bioactivity-guided fractionation, involves systematically separating a crude plant extract into fractions and testing each fraction for a specific biological effect, such as cytotoxicity against cancer cell lines. researchgate.netthieme-connect.com The active fractions are then subjected to further separation until a pure, bioactive compound is isolated. google.com
The general procedure for isolating this compound from Asimina triloba seeds began with a bioactivity-directed fractionation process. researchgate.netnih.gov The seeds were extracted, and the resulting crude extract was partitioned using various solvents of increasing polarity. google.com The brine shrimp lethality test (BST) is often used as a preliminary screening method to track the most potent cytotoxic fractions. google.com
The isolation process typically involves the following steps:
Extraction: The plant material (e.g., seeds of Asimina triloba) is ground and extracted with a solvent like ethanol. researchgate.net
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents, such as hexane (B92381) and methanol/water, to separate compounds based on their polarity. google.com The acetogenin-rich fraction is concentrated for further purification.
Chromatography: The active fraction is subjected to multiple rounds of column chromatography. This can include silica (B1680970) gel, reversed-phase (C18), and high-performance liquid chromatography (HPLC) to isolate the individual compounds. thieme-connect.coma-z.lu
In the specific case of this compound, bioactivity-guided fractionation of the ethanolic extract of Asimina triloba seeds led to its successful isolation. researchgate.netnih.gov The potent cytotoxicity against human tumor cell lines, such as prostate adenocarcinoma (PC-3) and colon adenocarcinoma (HT-29), was the bioassay used to direct the separation process. researchgate.netnih.gov
Spectroscopic Characterization Techniques for this compound and Related Compounds
Once isolated, the definitive structure of this compound is determined using a suite of advanced spectroscopic methods. The complex nature of Annonaceous acetogenins, with their long hydrocarbon chains and multiple stereocenters, necessitates the use of high-resolution techniques to establish connectivity and three-dimensional arrangement. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Annonaceous acetogenins. researchgate.netnumberanalytics.com Both ¹H and ¹³C NMR spectra provide crucial information about the carbon skeleton and the chemical environment of each proton and carbon atom. dp.tech
For determining the intricate stereochemistry of this compound, several advanced NMR techniques are employed:
¹H-¹H Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships, helping to piece together fragments of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different structural fragments. unmul.ac.id
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the substituents on the THF rings and the aliphatic chain. wordpress.com
The relative stereochemistry of the THF rings and their flanking hydroxyl groups in acetogenins is often determined by comparing the ¹³C NMR chemical shifts of the carbinol carbons with those of synthetic model compounds of known stereochemistry. jst.go.jp For example, the stereochemical relationship of threo/trans/threo/trans/erythro for the bis-THF core and flanking hydroxyls is a common motif in this class of compounds. core.ac.uk The analysis of coupling constants in ¹H NMR can also provide valuable stereochemical information. wordpress.com
| Technique | Information Obtained | Application to this compound Structure |
|---|---|---|
| ¹H NMR | Chemical shifts and coupling constants of protons. | Identifies protons on the THF rings, the lactone, and the alkyl chain. Coupling constants help infer relative stereochemistry. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Defines the carbon skeleton and the position of functional groups. Chemical shifts of carbinol carbons are diagnostic for stereochemistry. jst.go.jp |
| COSY | Shows ¹H-¹H spin-spin coupling networks. | Establishes the sequence of protons along the aliphatic chain and within the THF rings. |
| HSQC/HMQC | Correlates protons to their directly attached carbons. | Assigns specific ¹H signals to their corresponding ¹³C signals. unmul.ac.id |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects the THF ring system, the lactone, and the alkyl chains to form the complete molecular structure. unmul.ac.id |
| NOESY/ROESY | Identifies protons that are close in space. | Crucial for determining the relative configuration of stereocenters, particularly the arrangement of substituents on the THF rings. wordpress.com |
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. uni-rostock.debioanalysis-zone.com For this compound, HRMS, typically using techniques like Electrospray Ionization (ESI), provides the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), allowing for the unambiguous determination of its molecular formula. researchgate.net
The molecular formula for this compound has been established as C₃₇H₆₆O₈. naturalproducts.net
Collision-Induced Dissociation (CID) experiments within the mass spectrometer generate characteristic fragmentation patterns. researchgate.net The analysis of these fragments provides further structural information, such as the location of the THF rings and hydroxyl groups along the aliphatic chain. google.com For instance, cleavage on either side of the THF ring system is a characteristic fragmentation pathway for Annonaceous acetogenins, helping to confirm the core structure. researchgate.net
Absolute and Relative Stereochemical Assignment Methodologies
Determining the absolute and relative stereochemistry of the multiple chiral centers in this compound is one of the most challenging aspects of its structural elucidation. Annonaceous acetogenins can have numerous stereoisomers, and their biological activity is often highly dependent on their specific three-dimensional structure. capes.gov.br
The relative stereochemistry is primarily established using advanced NMR techniques as described in section 2.2.1. Comparisons of NMR data with those of known acetogenins and synthetic model compounds are vital in this process. researchgate.net
The assignment of the absolute configuration at the various stereocenters often requires chemical derivatization. A common method is the Mosher ester analysis. core.ac.uk In this technique, the hydroxyl groups in the molecule are reacted with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester, the absolute configuration of the carbinol center can be determined. google.com
Another approach involves the synthesis of stereochemically defined fragments of the natural product. capes.gov.br By comparing the spectroscopic data (e.g., NMR, optical rotation) of the synthetic fragments with those of the natural product, the stereochemistry can be confirmed. acs.org For the α,β-unsaturated γ-lactone ring common to many acetogenins, the absolute stereochemistry is often determined based on empirical rules related to its chiroptical properties (e.g., Circular Dichroism).
Stereoselective Total Synthesis of Asimitrin and Analogues
Retrosynthetic Analysis and Key Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgyoutube.com The retrosynthetic strategy for (−)-Asimitrin identifies the C15–C34 hydroxylated adjacent bis-THF core and the C1–C14/C35–C37 aliphatic side chain, terminating in an α,β-unsaturated γ-lactone, as the two primary building blocks.
The key disconnections are planned at the C14–C15 and C34–C35 bonds. This approach suggests a convergent synthesis where the complex bis-THF core and the aliphatic chain are synthesized independently before being coupled in the final stages. The core itself is further disconnected into two THF units, suggesting a sequential or convergent approach for its own construction. The stereochemical complexity of the bis-THF core, with its multiple contiguous chiral centers, is the principal challenge addressed in the synthetic design. acs.orgacs.org
Asymmetric Synthesis Approaches to the Bis-Tetrahydrofuran Core
The construction of the C15–C34 adjacent bis-THF core of Asimitrin, which contains a unique 17-hydroxy-16,17-erythro-16,19-trans-THF motif, requires precise control of stereochemistry. acs.org The synthesis employs several powerful asymmetric reactions to establish the required stereocenters. acs.org
A pivotal step in the synthesis is the use of a highly stereoselective, chelate-controlled intramolecular amide enolate alkylation (IAEA). acs.orgnih.gov This methodology is instrumental in constructing the first key intermediate, the 17-hydroxy-16,17-erythro-16,19-trans-THF ring. acs.org The reaction proceeds through a rigid, chelated transition state that effectively directs the alkylation to furnish the desired stereoisomer with high selectivity. This substrate-controlled approach leverages the existing stereochemistry in the molecule to create new stereocenters predictably. semanticscholar.org The IAEA reaction has proven to be a robust method for the stereoselective construction of substituted tetrahydrofurans. acs.orgsemanticscholar.org
The Sharpless Asymmetric Dihydroxylation (SAD) reaction is a powerful tool for the enantioselective synthesis of vicinal diols from alkenes. nih.govwikipedia.orgmdpi.com In the synthesis of this compound, SAD is employed to install the necessary stereocenters that are precursors to the second THF ring. acs.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond, thereby creating two new stereocenters with high enantioselectivity. organic-chemistry.orgrroij.com The resulting diol is then further manipulated, often via a Williamson etherification, to complete the formation of the 20,23-trans-THF ring. acs.orgnih.gov
To introduce the C(21)–C(34) unit stereoselectively, a direct ketone synthesis followed by a stereoselective reduction is utilized. acs.orgacs.org This protocol involves the formation of a ketone at a specific position, which is then reduced to a secondary alcohol. The choice of reducing agent is critical for controlling the stereochemical outcome. In the synthesis of this compound, L-Selectride is used for this reduction, which provides the desired alcohol stereoisomer with high selectivity due to the directed hydride delivery guided by the steric environment of the substrate. acs.orgacs.org
Construction of the Aliphatic Chain and Terminal γ-Lactone Moiety
The aliphatic side chain, which includes a terminal α,β-unsaturated γ-lactone, is a characteristic feature of Annonaceous acetogenins (B1209576) and is crucial for their biological activity. This fragment is synthesized separately. The construction typically involves standard methods of carbon-carbon bond formation to build the hydrocarbon chain. The α,β-unsaturated γ-lactone moiety is often installed near the end of the synthesis. One common method involves the oxidation of a terminal alkyne to a carboxylic acid, followed by lactonization with a protected butenolide precursor.
Convergent and Linear Synthesis Strategies for this compound
Convergent Synthesis: A convergent approach involves the independent synthesis of several key fragments of the target molecule, which are then combined (coupled) in the later stages. This is the strategy employed for this compound, where the bis-THF core and the aliphatic chain/lactone portion are prepared separately and then joined. acs.org
The advantages of the convergent strategy for this compound synthesis are summarized in the table below.
| Feature | Convergent Synthesis | Linear Synthesis |
| Overall Yield | Generally higher, as lengthy sequences are performed on smaller fragments. | Lower, as it is the mathematical product of many sequential step yields. |
| Efficiency | Allows for parallel synthesis of fragments, saving time. | Steps must be performed sequentially, which can be time-consuming. |
| Material Handling | Late-stage failures result in the loss of only one fragment, not the entire advanced intermediate. | A failure in any step can compromise the entire synthetic route. |
| Flexibility | Facilitates the synthesis of analogues by modifying one of the fragments before coupling. nih.gov | Requires restarting a significant portion of the synthesis to create analogues. |
The reported synthesis of the adjacent bis-THF core itself involved a significant improvement from an initial 11-step sequence to a more efficient 6-step route, highlighting the optimization of synthetic pathways even within the construction of a single fragment. acs.org
Total Synthesis of Stereoisomers and Structural Confirmation
The absolute configuration of complex natural products, such as this compound, is often conclusively established through total synthesis. The synthesis of a specific stereoisomer and the subsequent comparison of its spectroscopic and physical properties with those of the natural product serves as the definitive proof of structure. The total synthesis of the potent cytotoxic agent (–)-Asimitrin, a C37 annonaceous acetogenin (B2873293) featuring a hydroxylated adjacent bis-tetrahydrofuran (THF) core, has successfully confirmed its structure. nih.govacs.org
The synthetic strategy relied on the precise installation of multiple stereocenters through a series of highly stereoselective reactions. This approach is critical, as the biological activity of acetogenins can be significantly influenced by the stereochemistry of the central bis-THF core. The synthesis of (–)-Asimitrin showcases several key transformations that effectively control the stereochemical outcome. nih.govacs.org
Key stereocontrolling steps in the synthesis of (–)-Asimitrin include:
A chelate-controlled intramolecular amide enolate alkylation (IAEA) , which was instrumental in the stereoselective synthesis of a key intermediate, the 17-hydroxy-16,17-erythro-16,19-trans-THF moiety. nih.govacs.org
A Sharpless asymmetric dihydroxylation (SAD) reaction, a reliable method for creating chiral diols with high enantioselectivity. nih.govacs.org
An internal Williamson etherification was used to construct the 20,23-trans-THF ring. nih.govacs.org
The stereoselective introduction of the C(21)–C(34) unit was achieved via a direct ketone synthesis followed by a diastereoselective l-Selectride reduction . nih.govacs.org
The culmination of the synthesis yielded a product whose structural identity was then rigorously confirmed. The spectroscopic data of the synthetic (–)-Asimitrin were compared with those reported for the natural isolate. The ¹H and ¹³C NMR spectra, as well as the specific rotation of the synthetic material, were found to be in full agreement with the data from the natural product. This congruence provides unequivocal evidence for the assigned structure and absolute stereochemistry of naturally occurring (–)-Asimitrin. acs.org
Table 1: Key Stereoselective Reactions in the Total Synthesis of (–)-Asimitrin
| Reaction | Purpose | Key Reagents/Conditions | Stereochemical Outcome |
|---|---|---|---|
| Intramolecular Amide Enolate Alkylation (IAEA) | Construction of the first THF ring | Chelation control | Forms the 16,17-erythro-16,19-trans configuration |
| Sharpless Asymmetric Dihydroxylation (SAD) | Introduction of a chiral diol | AD-mix-β | High enantioselectivity |
| l-Selectride Reduction | Reduction of a ketone to a hydroxyl group | l-Selectride | High diastereoselectivity |
| ¹³C NMR | Data consistent with reported values | Identical spectral data | Structural match confirmed |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (–)-Asimitrin |
Biosynthetic Pathways of Annonaceous Acetogenins Incorporating Asimitrin
Polyketide Biosynthesis Mechanisms
The backbone of asimitrin is assembled by a polyketide synthase (PKS) enzyme complex. nih.govrsc.org Polyketide biosynthesis is analogous to fatty acid biosynthesis, involving the sequential condensation of small carboxylic acid units. youtube.com The process is initiated by a "starter unit," typically acetyl-CoA, which is loaded onto the PKS. The polyketide chain is then extended through the repeated addition of "extender units," most commonly malonyl-CoA. youtube.com
PKS enzymes are often large, multifunctional proteins organized into modules. nih.govresearchgate.net Each module is responsible for one cycle of chain elongation and contains several enzymatic domains, such as a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). youtube.comnih.gov The AT domain selects the appropriate extender unit and transfers it to the ACP. The KS domain then catalyzes the decarboxylative condensation of the extender unit with the growing polyketide chain. youtube.com
Further domains within a module, including ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), can modify the β-keto group formed during each condensation step. youtube.comresearchgate.net The selective action of these domains at each step of elongation determines the pattern of oxygenation and saturation along the carbon backbone, ultimately leading to the diverse structures seen in polyketides. nih.gov For Annonaceous acetogenins (B1209576), this process results in a long polyketide chain with hydroxyl groups positioned for subsequent cyclization reactions.
Enzymatic Steps in Tetrahydrofuran (B95107) Ring Formation
A defining characteristic of this compound is its adjacent bis-tetrahydrofuran (bis-THF) core. nih.govnih.govacs.org The formation of these THF rings is a critical post-PKS modification. The widely accepted hypothesis for their biogenesis involves the stereospecific epoxidation of a polyunsaturated fatty acid precursor, followed by a domino-style cyclization cascade. nih.gov
The key enzymatic steps are proposed as follows:
Polyene Formation : The PKS-derived fatty acid chain is believed to undergo desaturation to form a precursor with multiple double bonds at specific positions. The isolation of coriadienin, an acetogenin (B2873293) containing two double bonds, provides evidence supporting the existence of such polyene intermediates. core.ac.uk
Stereospecific Epoxidation : The double bonds of the polyene intermediate are oxidized to epoxides. This reaction is likely catalyzed by monooxygenase enzymes, such as cytochrome P450s, which ensure high stereospecificity. This stereocontrol is crucial as it dictates the final stereochemistry of the hydroxyl and alkyl substituents on the THF rings. core.ac.uk
Epoxide-Opening Cascade Cyclization : Following epoxidation, an enzyme, likely an epoxide hydrolase, is thought to trigger and control a cascade of ring-opening and ring-closing reactions. tandfonline.com This intramolecular cyclization proceeds via nucleophilic attack of a hydroxyl group onto an adjacent epoxide, forming the THF rings. The regioselectivity and stereoselectivity of this cascade are enzymatically controlled, leading to the specific arrangement (e.g., adjacent or non-adjacent) and stereochemistry of the THF rings seen in natural acetogenins like this compound. core.ac.uk
Proposed Biosynthetic Intermediates and Enzyme Catalysis
While the complete biosynthetic pathway for this compound has not been fully elucidated through systematic studies, a plausible sequence of intermediates can be hypothesized based on the general understanding of acetogenin biosynthesis. tandfonline.com The process starts with primary metabolites and proceeds through a series of enzyme-catalyzed transformations.
Key proposed intermediates and the enzymes that catalyze their formation include:
Long-chain Polyene Fatty Acid : This is the product of the PKS and subsequent desaturase enzymes. It serves as the direct precursor for the formation of the THF core.
Polyepoxide Intermediate : Formed from the polyene by the action of monooxygenases. The specific pattern of epoxidation determines the ultimate structure of the THF ring system. nih.gov
Poly-THF Fatty Acid : The product of the enzymatic epoxide cyclization cascade. This intermediate contains the core THF structure of this compound but has not yet undergone terminal lactonization.
γ-Lactone Formation : The final step involves the formation of the characteristic α,β-unsaturated γ-lactone ring. This is thought to occur through the combination of the C32/C34 fatty acid with a propan-2-ol unit at the C-2 position. nih.govcore.ac.uk
The table below summarizes the proposed sequence and the classes of enzymes likely involved.
| Step | Precursor | Proposed Enzyme Class | Intermediate/Product | Key Transformation |
| 1 | Acetyl-CoA + Malonyl-CoA | Polyketide Synthase (PKS) | Long-chain fatty acid | Carbon chain assembly |
| 2 | Long-chain fatty acid | Desaturase(s) | Polyene fatty acid | Introduction of double bonds |
| 3 | Polyene fatty acid | Monooxygenase(s) | Polyepoxide fatty acid | Stereospecific epoxidation |
| 4 | Polyepoxide fatty acid | Epoxide Hydrolase / Cyclase | Poly-THF fatty acid | Cascade cyclization to form THF rings |
| 5 | Poly-THF fatty acid | Lactonase / Unspecified | This compound (γ-lactone) | Terminal lactone ring formation |
Genetic Basis of this compound Biosynthesis
The genetic foundation for the biosynthesis of polyketides is typically organized into a biosynthetic gene cluster (BGC). nih.gov It is highly probable that the genes encoding the enzymes for this compound biosynthesis are similarly clustered within the genome of Asimina triloba. nih.gov A putative BGC for this compound would be expected to contain the gene(s) for a large, modular Type I PKS responsible for creating the polyketide backbone. nih.govresearchgate.net
In addition to the PKS genes, the cluster would also encode the various "tailoring" enzymes required for post-PKS modifications. nih.gov These would include the desaturases, monooxygenases (e.g., cytochrome P450s), and epoxide hydrolases necessary for the formation of the bis-THF core. The cluster might also contain genes for regulatory proteins and potentially for transporters. While the concept of a BGC for acetogenin production is widely accepted, the specific gene cluster for this compound or any other Annonaceous acetogenin has not yet been identified and characterized.
Mechanistic Investigations of Asimitrin S Biological Activity
Molecular Targeting of Mitochondrial Complex I (NADH-Ubiquinone Oxidoreductase)
The principal molecular target of Asimitrin, like other Annonaceous acetogenins (B1209576), is Mitochondrial Complex I, also known as NADH-ubiquinone oxidoreductase. nih.govmdpi.commdpi.com This multi-subunit enzyme is the first and largest enzyme in the mitochondrial electron transport chain, playing a critical role in cellular respiration. mdpi.com
Annonaceous acetogenins are recognized as some of the most potent inhibitors of Complex I. mdpi.comnih.gov Their inhibitory action is thought to occur at the ubiquinone binding site, effectively blocking the transfer of electrons from NADH to ubiquinone. This disruption halts the pumping of protons across the inner mitochondrial membrane by Complex I, a crucial step in establishing the proton-motive force necessary for ATP synthesis. nih.gov While direct kinetic studies detailing this compound's binding affinity and specific inhibitory constants (e.g., IC50) for Complex I are not extensively documented in publicly available literature, its classification as an Annonaceous acetogenin (B2873293) strongly implies this mechanism of action. nih.govnih.gov Research on related compounds, such as bullatacin (B1665286), has provided a model for how these molecules interact with and inhibit this vital enzyme complex. nih.gov
Cellular Bioenergetic Disruption and ATP Depletion Mechanisms
The inhibition of Mitochondrial Complex I by this compound directly leads to a profound disruption of cellular bioenergetics. By blocking the electron transport chain, this compound effectively curtails oxidative phosphorylation, the primary pathway for ATP production in aerobic organisms. youtube.com This impairment of mitochondrial respiration results in a significant decrease in the cellular ATP pool. dtu.dk
Cancer cells, with their high metabolic and proliferative rates, have a particularly high demand for ATP. dtu.dk The depletion of this essential energy currency by this compound has catastrophic consequences for these cells, leading to a cellular energy crisis. This energy depletion is a central tenet of the cytotoxic mechanism of Annonaceous acetogenins. nih.gov The reduction in ATP levels not only hampers essential cellular processes but also serves as a critical trigger for downstream signaling pathways that lead to programmed cell death. dtu.dk
Table 1: Effects of Mitochondrial Complex I Inhibition on Cellular Bioenergetics
| Cellular Process | Consequence of Complex I Inhibition by this compound | Reference |
|---|---|---|
| Electron Transport Chain | Blockade of electron flow from NADH to ubiquinone | mdpi.com |
| Proton Pumping | Cessation of proton translocation by Complex I | nih.gov |
| Oxidative Phosphorylation | Severe impairment of ATP synthesis | youtube.com |
| Cellular ATP Levels | Significant depletion of the cellular ATP pool | dtu.dk |
| Cancer Cell Viability | Induction of an energy crisis, leading to cell death | nih.govdtu.dk |
Modulation of Intracellular Signaling Pathways by this compound
Interestingly, the cytotoxic activity of this compound appears to be highly specific to its effects on mitochondrial function. A study investigating the mechanism of action of this compound tested its activity against a panel of 73 different signaling enzymes. The results indicated that this compound did not significantly affect any of these enzymes, suggesting a focused mechanism of action rather than broad-spectrum kinase inhibition or other signaling pathway disruption. researchgate.net
This finding reinforces the hypothesis that the primary mode of action for this compound is the targeted inhibition of Mitochondrial Complex I and the subsequent disruption of cellular energy metabolism. The downstream signaling events initiated by this compound are likely consequences of this initial bioenergetic stress rather than direct modulation of other signaling cascades. researchgate.net
Inductive Effects on Cellular Homeostasis in Preclinical Models
The profound metabolic stress induced by this compound triggers significant downstream effects on cellular homeostasis, ultimately culminating in the activation of programmed cell death pathways.
Inhibition of the mitochondrial electron transport chain is often associated with an increase in the production of reactive oxygen species (ROS). nih.govnih.gov When electron flow is impeded at Complex I, electrons can leak and prematurely reduce molecular oxygen to form superoxide (B77818) radicals (O2•−). dtu.dk This initial ROS can then be converted to other reactive species, such as hydrogen peroxide (H2O2). nih.govmdpi.com
The accumulation of ROS leads to oxidative stress, a condition where the cellular antioxidant capacity is overwhelmed. mdpi.com This can result in damage to vital cellular components, including lipids, proteins, and DNA. nih.gov While specific studies measuring ROS production directly in response to this compound are limited, the known consequences of Complex I inhibition strongly suggest that the induction of oxidative stress is a key component of its biological activity. mdpi.comnih.gov
The combination of severe ATP depletion and increased oxidative stress creates an intracellular environment that is highly conducive to the initiation of apoptosis, or programmed cell death. technologynetworks.com Apoptosis is a tightly regulated process executed by a family of proteases called caspases. nih.govnih.gov The activation of these caspases can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. youtube.com
This compound is believed to primarily induce apoptosis through the intrinsic pathway. researchgate.net The key events in this process include:
Mitochondrial Outer Membrane Permeabilization (MOMP): The cellular stress caused by this compound can lead to the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. mdpi.comnih.gov Pro-apoptotic members of this family, such as Bax and Bak, can translocate to the mitochondria and induce the formation of pores in the outer mitochondrial membrane. nih.govyoutube.com
Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. nih.gov Caspase-9 then activates effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell by cleaving a multitude of cellular substrates. youtube.com
A study on this compound found that it affects the mitochondrial potential in cells, which is consistent with the induction of the intrinsic apoptotic pathway. researchgate.net
Table 2: Key Steps in this compound-Induced Apoptosis
| Step | Description | Key Molecules Involved | Reference |
|---|---|---|---|
| 1. Initiation | ATP depletion and oxidative stress due to Complex I inhibition | This compound | researchgate.netnih.gov |
| 2. MOMP | Increased permeability of the outer mitochondrial membrane | Bcl-2 family proteins (Bax, Bak) | mdpi.comnih.govyoutube.com |
| 3. Protein Release | Release of pro-apoptotic factors from mitochondria | Cytochrome c | nih.gov |
| 4. Apoptosome Formation | Assembly of the apoptosome complex in the cytosol | Apaf-1, Cytochrome c | nih.gov |
| 5. Caspase Cascade | Activation of initiator and effector caspases | Caspase-9, Caspase-3 | nih.govyoutube.com |
| 6. Execution | Cleavage of cellular substrates and cell death | Various cellular proteins | youtube.com |
Comparative Mechanistic Analysis with Other Annonaceous Acetogenins
This compound shares its core mechanism of action—inhibition of Mitochondrial Complex I—with other members of the Annonaceous acetogenin family, such as bullatacin, rolliniastatin-1 (B1242853), and annonacin. researchgate.netnih.govnih.gov These compounds are characterized by a long aliphatic chain containing tetrahydrofuran (B95107) (THF) and/or tetrahydropyran (B127337) (THP) rings, and a terminal α,β-unsaturated γ-lactone. nih.gov
While the primary target is the same, subtle structural differences between various acetogenins can influence their potency and potentially their interactions with the subunits of Complex I. For instance, the number and arrangement of THF rings, the length of the aliphatic chain, and the stereochemistry of hydroxyl groups can all impact the biological activity. nih.gov
For example, bullatacin is often cited as one of the most potent inhibitors of Complex I. nih.gov Comparative studies with novel synthetic acetogenin mimics have shown that the γ-lactone ring, while important, is not absolutely essential for inhibitory activity, suggesting that the long alkyl chains play a crucial role in binding to the hydrophobic pocket of the enzyme. nih.gov Annonacin, another well-studied acetogenin, has demonstrated potent neurotoxic effects, also attributed to its inhibition of Complex I in neurons. researchgate.net
Structure Activity Relationship Sar Studies of Asimitrin and Its Analogues
Influence of the Hydroxylated Adjacent Bis-Tetrahydrofuran Core on Activity
The hydroxylated adjacent bis-tetrahydrofuran (THF) core is a hallmark of many bioactive Annonaceous acetogenins (B1209576) and is considered a crucial element for their potent cytotoxicity. SAR studies have demonstrated that the stereochemistry of this central ring system significantly impacts the biological activity.
Systematic analysis of synthetic stereoisomers of asimicin, which shares the same core structure as Asimitrin, has revealed that alterations in the stereochemistry of the bis-THF core, including the orientation of the hydroxyl groups, can have a profound effect on cytotoxicity. nih.govnih.gov This finding challenged the earlier belief that the stereochemistry of the THF core had little influence on the activity of these compounds. nih.gov
For instance, a study comparing ten synthetic asimicin stereoisomers demonstrated a significant variation in their cytotoxic effects against various cancer cell lines. nih.gov While all tested isomers exhibited potent activity, some were found to be orders of magnitude more cytotoxic than others, highlighting the critical role of the specific spatial arrangement of the THF rings and their adjacent hydroxyl functions. nih.gov The threo-trans-threo-trans-erythro stereochemistry across the bis-THF ring system has been identified as being particularly potent in several studies. nih.govsci-hub.ru
| Asimicin Stereoisomer | Stereochemistry (C-15 to C-24) | IC50 (nM) against HCT-116 Cells |
|---|---|---|
| 1.1a | threo-trans-threo-trans-threo | ~1.2 |
| 1.1b | threo-trans-threo-trans-erythro | ~2.5 |
| 1.1c | - | ~3.3 |
| 1.4a | - | ~7.5 |
| 1.4b | - | ~3.0 |
The presence and position of hydroxyl groups on the bis-THF core are also vital for activity. This compound itself is a ring-hydroxylated bis-THF acetogenin (B2873293). mdpi.com The hydroxyl groups are believed to be involved in the binding of the molecule to its biological target, primarily the mitochondrial complex I (NADH:ubiquinone oxidoreductase). nih.gov
Role of the Aliphatic Chain Length and Saturation
The long aliphatic chain of this compound serves as a lipophilic spacer connecting the polar bis-THF core and the terminal γ-lactone ring. The length and degree of saturation of this chain have been shown to be important modulators of cytotoxic activity within the Annonaceous acetogenin class.
Studies on various acetogenins have indicated that an optimal distance between the THF ring system and the γ-lactone is crucial for maximal potency. For a series of bis-adjacent THF ring acetogenins, a spacing of 13 carbon atoms between the flanking hydroxyl of the THF rings and the lactone was found to be optimal for activity against multidrug-resistant human mammary adenocarcinoma (MCF-7/Adr) cells. nih.govsci-hub.ru Chains with 11 or 9 carbons in this spacer region were significantly less active. nih.govsci-hub.ru Shortening the alkyl chain has been shown to decrease potency significantly. sysrevpharm.org
While specific data for this compound analogues with varying chain lengths is limited, the general trend observed for related acetogenins suggests that the aliphatic chain plays a critical role in positioning the key functional groups of the molecule for optimal interaction with its target. The lipophilicity of the chain also likely contributes to the molecule's ability to cross cell membranes and reach its intracellular target. Modifications to the saturation of the chain, such as the introduction of double or triple bonds, could also influence the molecule's conformation and flexibility, thereby affecting its biological activity, though this has been less extensively studied for this compound itself.
Significance of the Terminal γ-Lactone Ring
The α,β-unsaturated γ-lactone ring at the terminus of the aliphatic chain is another key pharmacophore for the biological activity of this compound and other Annonaceous acetogenins. This moiety is believed to act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins.
The importance of the α,β-unsaturation is supported by studies on related acetogenins where saturation of the double bond in the lactone ring leads to a dramatic decrease in cytotoxicity. This suggests that the electrophilic nature of the lactone is crucial for its mechanism of action.
Furthermore, modifications to the γ-lactone ring have been explored in synthetic analogues. For example, replacing the γ-lactone with other functionalities can significantly alter the bioactivity. In some studies, analogues with two γ-lactone moieties have been synthesized, with the expectation of enhanced inhibitory activity. However, these analogues did not show a twofold increase in potency, suggesting a cooperative action between one γ-lactone and the THF core on the target enzyme. nih.gov The presence of a hydroxyl group at the C-4 position of the lactone ring, as seen in the related compound 4-hydroxytrilobin, also influences the cytotoxic profile. mdpi.com
Design and Synthesis of this compound Analogues for Mechanistic Probes
To further elucidate the mechanism of action and identify the specific molecular targets of this compound, researchers have designed and synthesized various analogues to be used as mechanistic probes. These probes often incorporate reporter groups, such as fluorescent tags or photoaffinity labels, that allow for the visualization and identification of binding partners within the cell.
Photoaffinity labeling is a powerful technique that has been employed in the study of other natural products to identify their cellular targets. nih.govnih.govamanote.comelsevierpure.com This approach involves synthesizing an analogue of the bioactive molecule that contains a photolabile group, such as a diazirine or a benzophenone. Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with nearby molecules, effectively "tagging" the binding protein. While specific examples of this compound-based photoaffinity probes are not yet widely reported in the literature, the synthesis of such probes for other complex natural products demonstrates the feasibility of this approach. researcher.life
The general design of a photoaffinity probe for this compound would involve strategically placing the photoreactive group on a part of the molecule that is not critical for its biological activity, as determined by SAR studies. A linker and a reporter tag, such as biotin for affinity purification, would also be incorporated. The synthesis of such complex molecules requires sophisticated multi-step organic synthesis.
Preclinical Evaluation of Synthetic Analogues for Altered Bioactivity Profiles
The insights gained from SAR studies have guided the preclinical evaluation of synthetic analogues of this compound and related acetogenins with the aim of developing compounds with improved therapeutic profiles, such as enhanced potency, greater tumor selectivity, or reduced toxicity.
Bullatacin (B1665286), a closely related and highly potent bis-THF acetogenin, has been the subject of several preclinical studies. In vivo studies have shown that bullatacin can effectively inhibit tumor growth in animal models. nih.govresearchgate.net For instance, bullatacin demonstrated significant antitumor effects in mice bearing human hepatocarcinoma cells. nih.gov These studies provide a strong rationale for the continued development of acetogenin-based anticancer agents.
Synthetic modifications based on SAR data have led to the creation of analogues with altered bioactivity. For example, simplification of the acetogenin structure by replacing the complex bis-THF core with simpler polyether structures has yielded analogues with moderate cytotoxic activity. mdpi.com Other modifications, such as the introduction of catechol or lactam moieties, have also been explored to modulate the biological activity and pharmacokinetic properties of these compounds. mdpi.comnih.gov While many of these simplified analogues show reduced cytotoxicity compared to the natural products, they can provide valuable information about the minimal structural requirements for activity and may lead to compounds with more favorable drug-like properties. mdpi.com The preclinical evaluation of these synthetic analogues is an ongoing effort in the quest for novel and effective cancer therapies.
Advanced Analytical Methods for Asimitrin and Annonaceous Acetogenins
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of Annonaceous acetogenins (B1209576), including Asimitrin, in plant extracts koreascience.krresearchgate.net. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of individual compounds within a mixture.
Studies have utilized LC-MS for screening and comparing acetogenin (B2873293) content in different plant samples, such as various fractions of Asimina triloba leaves koreascience.krresearchgate.net. For instance, LC-MS analysis of ethanolic extracts of A. triloba leaves and their solvent fractions (n-hexane, ethyl acetate (B1210297), and aqueous) revealed that the majority of acetogenins were concentrated in the nonpolar organic solvent fractions koreascience.krresearchgate.net.
LC-MS methods often employ reversed-phase C18 columns for chromatographic separation oatext.comnih.gov. Detection is commonly performed using a UV/visible spectrophotometric detector, typically set at a wavelength around 220 nm, where the γ-lactone ring of acetogenins absorbs oatext.comnih.gov. Electrospray ionization (ESI) is a common ionization technique used in conjunction with MS for acetogenin analysis uncg.edumdpi.com. While ESI can form protonated or cationized species, acetogenins may not always produce prominent product ions using standard ESI-MS/MS, which can complicate structural elucidation uncg.edu.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Complex Mixtures
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced separation efficiency and sensitivity compared to traditional LC-MS, making it particularly suitable for the analysis of complex mixtures of Annonaceous acetogenins and their isomers uncg.edumdpi.com. The higher chromatographic resolution of UHPLC allows for better separation of closely related acetogenin analogues and isomers, which is crucial given the structural diversity within this class of compounds uncg.edumdpi.com.
UHPLC-MS/MS systems coupled with high-resolution mass spectrometers, such as Quadrupole-Time-of-Flight (Q-ToF) or Orbitrap, provide accurate mass measurements and detailed fragmentation patterns, aiding in the identification and structural characterization of acetogenins uncg.edumdpi.comresearchgate.net. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of precursor ions. For acetogenins, fragmentation can occur around hydroxyl groups and the tetrahydrofuran (B95107) rings, providing clues about their placement and the lengths of the hydrocarbon chains uncg.edu.
A clever development to enhance fragmentation and sensitivity in ESI-MS/MS for acetogenins is the post-column infusion of lithium uncg.eduresearchgate.net. Annonaceous acetogenins have a high affinity for lithium ions, forming prominent lithiated adducts ([M + Li]+) that yield more informative fragmentation patterns compared to protonated or sodiated ions uncg.eduresearchgate.net. This technique has been successfully applied in UHPLC-HRMS/MS analysis for the rapid identification and differentiation of acetogenins directly from plant tissues uncg.eduhtximaging.com.
UHPLC-MS/MS has been used for both targeted and non-targeted analysis of acetogenins in various Annona and Asimina species researchgate.netresearchgate.net. Targeted analysis focuses on the detection and quantification of specific known acetogenins, while non-targeted analysis aims to profile a wider range of compounds present in the extract researchgate.netresearchgate.net.
Development of High-Throughput Screening Protocols for Acetogenin Content
Despite the increasing knowledge about Annonaceous acetogenins, a widely established high-throughput screening (HTS) protocol for their content does not yet exist researchgate.netresearchgate.net. However, advancements in analytical techniques are paving the way for the development of such methods.
Coupling automated surface sampling systems, such as the droplet-liquid microjunction-surface sampling probe (droplet-LMJ-SSP), with UHPLC-HRMS/MS shows promise for rapid, spatially-specific high-throughput screening of acetogenins directly from plant tissues uncg.eduhtximaging.comresearchgate.net. This approach allows for the analysis of acetogenins in situ, reducing the need for extensive sample preparation uncg.eduhtximaging.comresearchgate.net.
Mass defect filtering (MDF) is another technique that can be applied in conjunction with high-resolution MS data to facilitate the rapid screening of acetogenin analogues uncg.edu. MDF capitalizes on the characteristic mass defects of related compounds, helping to quickly generate a list of potential acetogenins for further investigation uncg.edu.
While a universal HTS protocol is still under development, the application of rapid extraction methods combined with fast chromatographic separation and sensitive MS detection contributes to increasing the throughput of acetogenin analysis mdpi.com.
Sample Preparation and Matrix Effects in Plant Extract Analysis
Effective sample preparation is critical for the accurate analysis of Annonaceous acetogenins in complex plant matrices. The goal of sample preparation is to extract the target compounds efficiently while minimizing the co-extraction of interfering substances that can cause matrix effects in MS analysis koreascience.krresearchgate.net.
Various extraction methods have been employed for acetogenins, including traditional organic solvent extraction, sonication-assisted extraction, and supercritical fluid extraction mdpi.comnih.govkoreascience.krresearchgate.net. The choice of solvent and extraction technique can significantly impact the yield and profile of extracted acetogenins mdpi.comkoreascience.krresearchgate.net. For instance, ethanolic extracts of A. triloba leaves showed higher acetogenin content compared to hot water extracts koreascience.krresearchgate.net. Nonpolar organic solvents like n-hexane and ethyl acetate are effective in concentrating acetogenins due to their lipophilic nature koreascience.krresearchgate.net.
Matrix effects, caused by co-eluting compounds from the plant extract, can suppress or enhance the ionization efficiency of the target analytes in MS, leading to inaccurate quantification researchgate.net. Addressing matrix effects is crucial for method accuracy. Strategies to mitigate matrix effects include optimizing sample preparation procedures to remove interfering substances, using matrix-matched standards for calibration, or employing techniques like stable isotope dilution analysis researchgate.net. Dilution of the sample extract can also help to reduce matrix effects researchgate.net.
Validation Parameters for Analytical Methodologies of this compound
Validation of analytical methods for this compound and other Annonaceous acetogenins is essential to ensure the reliability and accuracy of the results. Method validation typically involves evaluating parameters such as linearity, sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), accuracy, precision, selectivity, and robustness.
Linearity is assessed by analyzing a series of standards at different concentrations to establish a linear relationship between the analyte concentration and the instrument response. Calibration curves with good linear regression coefficients (e.g., γ > 0.9995) are indicative of method linearity within the tested range nih.gov.
Sensitivity parameters, LOD and LOQ, define the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
Accuracy refers to the closeness of the measured value to the true value and is often evaluated through recovery studies, where known amounts of the analyte are added to the sample matrix and the percentage recovered is determined nih.gov. Recoveries typically fall within a specified range (e.g., 95-105%) for accurate methods nih.gov.
Precision indicates the reproducibility of the method and is assessed by analyzing replicate samples. It is usually expressed as relative standard deviation (RSD) and evaluated at different levels, including intra-day (repeatability) and inter-day (within-laboratory reproducibility) precision nih.govresearchgate.net. Low RSD values indicate good precision nih.govresearchgate.net.
Selectivity (or specificity) is the ability of the method to measure the target analyte accurately in the presence of other components in the sample matrix oatext.com. Chromatographic separation plays a key role in achieving selectivity, ensuring that the target analyte is separated from potential interferents oatext.com.
Robustness refers to the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Future Directions and Research Perspectives on Asimitrin
Elucidation of Undiscovered Biosynthetic Pathways
Understanding the biosynthetic pathway of asimitrin in Asimina triloba is a critical area for future research. While annonaceous acetogenins (B1209576) are known to be biosynthesized from fatty acids nih.gov, the specific enzymatic steps and genetic machinery involved in the formation of the unique mono-hydroxylated unsymmetrical bis-THF core of this compound remain largely undiscovered. Research in this area could involve:
Genomic and transcriptomic studies: Analyzing the genome and gene expression profiles of Asimina triloba, particularly in tissues where this compound is produced (e.g., seeds), to identify candidate genes encoding enzymes involved in fatty acid modification, cyclization to form THF rings, and hydroxylation.
Enzymatic characterization: Isolating and characterizing the enzymes predicted to be involved in the pathway to understand their substrate specificity and reaction mechanisms.
Isotopic labeling experiments: Using isotopically labeled precursors to trace the metabolic fate of fatty acids and identify intermediates in the biosynthetic route.
Elucidating the biosynthetic pathway could pave the way for biotechnological approaches to produce this compound or novel analogues through metabolic engineering of host organisms.
Exploration of Novel Synthetic Pathways for Complex Analogue Generation
The complex structure of this compound, particularly its stereochemistry and the presence of the bis-THF system, presents significant challenges for chemical synthesis. While synthetic studies towards this compound have been reported, including the stereoselective synthesis of fragments researchgate.netresearchgate.netacs.orgncl-india.org and total synthesis acs.orgrsc.org, future research will likely focus on developing more efficient, scalable, and stereocontrolled synthetic pathways. acs.org This is crucial for providing sufficient quantities of this compound for research and for generating a diverse range of analogues with potentially altered biological activities.
Future synthetic efforts could explore:
Novel cyclization strategies: Developing new methods for the stereoselective construction of the hydroxylated bis-THF core. Existing approaches have utilized techniques like intramolecular oxymercuration and Williamson etherification. researchgate.netacs.orgresearchgate.netchemrxiv.org
Asymmetric synthesis: Improving asymmetric synthetic routes to control the absolute stereochemistry of the multiple chiral centers in this compound. acs.org
Combinatorial synthesis: Developing modular synthetic strategies that allow for the rapid generation of libraries of this compound analogues with variations in the fatty acid chain length, degree and position of unsaturation, and functional groups on the THF rings.
Flow chemistry and automation: Applying continuous flow techniques and automation to improve the efficiency and reproducibility of this compound synthesis.
Developing novel synthetic methodologies will not only support the study of this compound but also contribute to the broader field of complex natural product synthesis.
Advanced Mechanistic Studies on Specific Cellular Targets
Annonaceous acetogenins, including this compound, are known to exert their cytotoxic effects primarily by inhibiting mitochondrial complex I (NADH: ubiquinone oxidoreductase), disrupting ATP production. tci-thaijo.orgmedicinacomplementar.com.br However, the precise molecular interactions of this compound with complex I and other potential cellular targets require further advanced mechanistic studies. ufpb.br
Future research in this area could involve:
High-resolution structural studies: Using techniques like cryo-EM or X-ray crystallography to determine the co-crystal structure of this compound bound to mitochondrial complex I, providing detailed insights into the binding site and interaction modes.
Kinetic studies: Analyzing the kinetics of this compound inhibition of complex I to understand its potency and mechanism of inhibition (e.g., competitive, non-competitive).
Identification of off-targets: Investigating whether this compound interacts with other cellular proteins or pathways that contribute to its biological effects. Biochemical assays can be used to examine the interaction of this compound with cellular enzymes and proteins. ontosight.ai
Cellular thermal shift assays (CETSA) and activity-based protein profiling (ABPP): Employing these techniques to identify direct protein targets of this compound in living cells.
Studies in relevant biological models: Conducting in vitro and in vivo studies to fully understand its effects on biological systems. ontosight.ai This includes animal models to study the effects of this compound. ontosight.ai
A detailed understanding of this compound's mechanism of action is crucial for assessing its therapeutic potential and predicting potential side effects.
Development of this compound as a Tool for Biochemical Pathway Perturbation
Given its potent and relatively specific inhibition of mitochondrial complex I, this compound holds promise as a valuable biochemical tool for perturbing cellular energy metabolism and studying related pathways. tci-thaijo.orgmedicinacomplementar.com.br
Future directions for utilizing this compound as a research tool include:
Investigating metabolic reprogramming in disease: Using this compound to study how cells, particularly cancer cells, adapt their metabolism in response to mitochondrial dysfunction. This can provide insights into alternative energy pathways and potential therapeutic vulnerabilities.
Studying the role of complex I in signaling pathways: Employing this compound to explore how complex I activity influences cellular signaling cascades beyond ATP production.
Developing probes and conjugates: Synthesizing modified versions of this compound, such as fluorescent probes or biotinylated conjugates, to track its localization in cells and isolate its binding partners.
Utilizing in combination studies: Using this compound in conjunction with inhibitors of other metabolic pathways to investigate metabolic dependencies and synergistic effects.
Developing this compound as a well-characterized biochemical tool can contribute significantly to fundamental research in cellular metabolism and disease pathogenesis.
Q & A
Q. What are the established protocols for synthesizing Asimitrin, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis protocols for this compound should follow peer-reviewed literature, emphasizing stoichiometric ratios, reaction conditions (e.g., temperature, catalysts), and purification steps. For reproducibility:
- Document all variables (e.g., solvent purity, reaction time) as per IMRAD standards .
- Characterize intermediates and final products using NMR, HPLC, and mass spectrometry, cross-referencing spectral data with published studies .
- Include detailed experimental procedures in supplementary materials, adhering to guidelines for compound characterization in the Beilstein Journal of Organic Chemistry .
Q. How should researchers design initial biological assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- In vitro assays : Prioritize cell lines relevant to this compound’s hypothesized targets (e.g., cancer, antimicrobial models). Use dose-response curves to determine IC₅₀ values, with triplicate trials to assess variability .
- Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only groups) to validate assay conditions .
- Data reporting : Follow Analytical Chemistry guidelines for statistical significance (p < 0.05) and effect size metrics .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different studies?
- Methodological Answer :
- Meta-analysis : Compare experimental variables (e.g., cell line origins, assay protocols) using tools like PRISMA frameworks to identify confounding factors .
- Replication studies : Reproduce conflicting experiments under standardized conditions, isolating variables such as cell culture media or incubation times .
- Mechanistic studies : Use transcriptomic or proteomic profiling to identify off-target effects or context-dependent bioactivity .
Q. What strategies optimize this compound’s synthetic yield without compromising purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, temperature) and identify optimal conditions .
- Analytical monitoring : Use real-time HPLC or in-situ FTIR to track reaction progress and intermediate stability .
- Scale-up protocols : Gradually increase batch size while maintaining agitation efficiency and heat transfer, referencing Organic Process Research & Development guidelines .
Q. How should in vivo studies be structured to assess this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Animal models : Select species with metabolic pathways analogous to humans (e.g., murine models for hepatic clearance studies) .
- Dosing regimens : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to determine bioavailability and half-life .
- Toxicity endpoints : Include histopathological analysis and biomarker monitoring (e.g., ALT/AST for liver toxicity) .
Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?
- Methodological Answer :
- Non-linear regression : Fit dose-response data to Hill or Logit models using software like GraphPad Prism .
- Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .
- Reporting standards : Adopt ARRIVE guidelines for in vivo data and MIAME standards for omics datasets .
Q. How can researchers validate computational predictions of this compound’s molecular targets?
- Methodological Answer :
- Docking validation : Compare in silico predictions (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR or ITC) .
- CRISPR/Cas9 knockouts : Silence predicted targets in cellular models to confirm functional relevance of interactions .
Ethical & Reproducibility Considerations
Q. What are the best practices for sharing raw data and protocols related to this compound research?
- Methodological Answer :
- Data repositories : Use platforms like Zenodo or ChemRxiv to upload spectra, chromatograms, and experimental workflows .
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable, with metadata aligned with ISA-Tab standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
